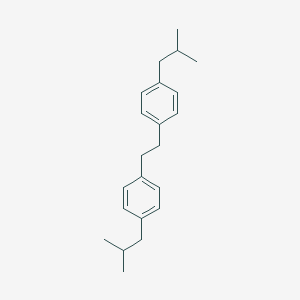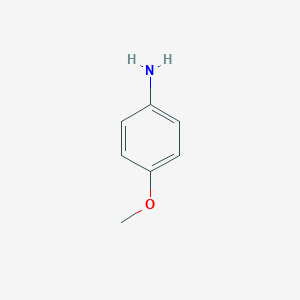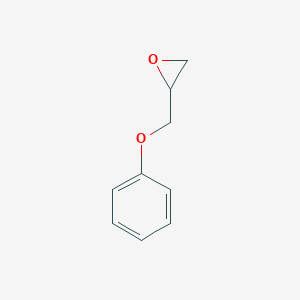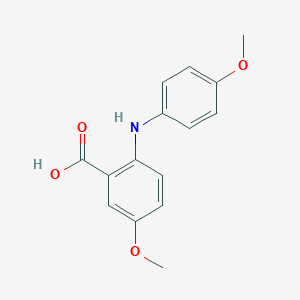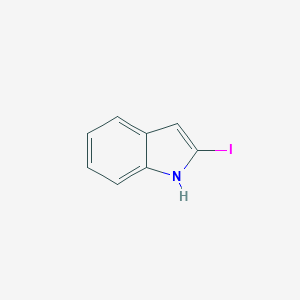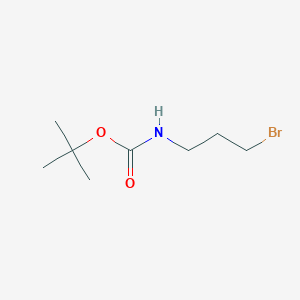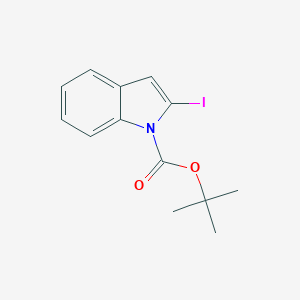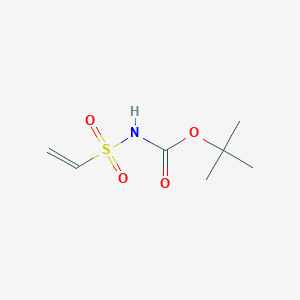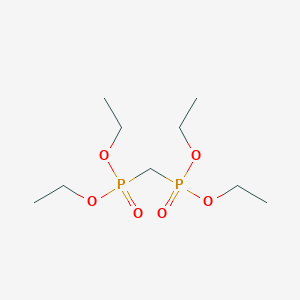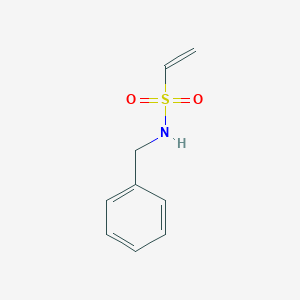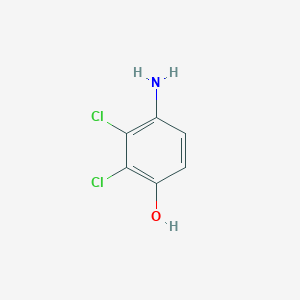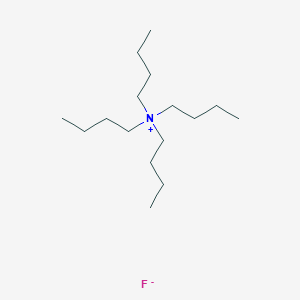
全氟庚基碘
描述
Perfluoroheptyl iodide, also known as 1-iodoperfluoroheptane, is a chemical compound with the molecular formula C7F15I. It is a perfluorinated compound, meaning all hydrogen atoms in the heptane chain are replaced by fluorine atoms, except for one iodine atom at the terminal position. This compound is known for its high stability and unique chemical properties due to the presence of both fluorine and iodine atoms .
科学研究应用
Perfluoroheptyl iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds and in the study of halogen bonding interactions.
Biology: Investigated for its potential use in imaging and diagnostic techniques due to its unique fluorine content.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
作用机制
Target of Action
Perfluoroheptyl iodide is a complex compound with a variety of potential targets. It forms 1:1 complexes with a variety of hydrogen-bond acceptors . .
Mode of Action
It has been grafted onto the isocitronellene/propene copolymer by radical reaction yielding a poly(α-olefin) with fluorinated side chains
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a group to which perfluoroheptyl iodide belongs, have been associated with various effects on the immune system . These effects may involve modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism .
Pharmacokinetics
The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, can influence its adme properties and thus its bioavailability .
Result of Action
Pfass, including perfluoroheptyl iodide, have been associated with adverse effects on the immune system . These effects may include both immunosuppression and immunoenhancement .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoroheptyl iodide. For instance, PFASs are known to be persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . The environmental distribution and exposure potential of these substances can affect their action and efficacy .
生化分析
Biochemical Properties
Perfluoroheptyl iodide forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction yielding a poly(α-olefin) with fluorinated side chains .
Cellular Effects
Per- and polyfluoroalkyl substances (PFASs), including Perfluoroheptyl iodide, are known to cause adverse reproductive and developmental effects in mammals and vertebrates . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and modulate immune cell populations .
Molecular Mechanism
It is known that it forms 1:1 complexes with a variety of hydrogen-bond acceptors . This suggests that it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Pfass are known for their persistence, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Pfass are known to be bioaccumulative and possibly carcinogenic to animals .
Metabolic Pathways
Pfass are known to affect multiple aspects of the immune system .
Transport and Distribution
Pfass are known for their long-distance migration .
Subcellular Localization
Given its ability to form complexes with a variety of hydrogen-bond acceptors , it may be localized in areas of the cell where these acceptors are abundant.
准备方法
Synthetic Routes and Reaction Conditions: Perfluoroheptyl iodide can be synthesized through the reaction of perfluoroheptanoic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
C7F15COOH+I2+P→C7F15I+CO2+H2O
Industrial Production Methods: Industrial production of perfluoroheptyl iodide often involves the electrochemical fluorination of heptane followed by iodination. This method ensures high purity and yield of the final product. The process is carried out in specialized reactors designed to handle highly reactive fluorine gas and iodine .
Types of Reactions:
Substitution Reactions: Perfluoroheptyl iodide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: It can be reduced to perfluoroheptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although highly resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can be oxidized to perfluoroheptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products Formed:
Substitution: Perfluoroheptyl derivatives with different functional groups.
Reduction: Perfluoroheptane.
Oxidation: Perfluoroheptanoic acid.
相似化合物的比较
Perfluorohexyl iodide (C6F13I): Similar in structure but with one less carbon atom. It forms 1:1 complexes with hydrogen-bond acceptors and is used in similar applications.
Perfluorooctyl iodide (C8F17I): Contains one additional carbon atom, leading to slightly different physical properties and reactivity.
Perfluorodecyl iodide (C10F21I): Longer chain length results in higher molecular weight and different industrial applications
Uniqueness of Perfluoroheptyl Iodide: Perfluoroheptyl iodide is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and properties.
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMDLIBMIYQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059828 | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-58-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction involving perfluoroheptyl iodide discussed in the research paper?
A1: The research paper focuses on using perfluoroheptyl iodide in a radical addition reaction with diethyl vinylphosphonate. This reaction leads to the formation of aziridinyl phosphine oxides, a class of compounds with potential applications in various fields [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


